N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
Description
N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-fluorophenylmethyl group at the N-position and a 1H-imidazol-1-yl substituent at the 6-position of the pyrimidine core. The compound’s molecular formula is C₁₄H₁₂FN₅, with a molecular weight of 269.28 g/mol. Pyrimidine derivatives are well-documented for their biological relevance, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imidazol-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-12-3-1-11(2-4-12)8-17-13-7-14(19-9-18-13)20-6-5-16-10-20/h1-7,9-10H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQBUZWJJDOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=N2)N3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the pyrimidine core.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The C-2 and C-4 positions are particularly reactive due to electron withdrawal by the adjacent amine and imidazole groups.
The 4-fluorophenylmethyl group directs electrophilic substitution to the para position relative to the fluorine atom, though steric hindrance from the imidazole may limit reactivity.
Cyclization and Cross-Coupling Reactions
The imidazole ring participates in cycloaddition and metal-catalyzed coupling reactions. For example:
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Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis yields biaryl derivatives.
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Heating with formamide induces cyclization to form pyrimido[4,5-d]pyrimidine derivatives via Schiff base intermediates .
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Parent compound | Formamide, 140°C | 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol | 62% |
| Parent compound | Phenyl isocyanate, 160°C | 7-mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4-dione | 58% |
Acid-Base and Coordination Chemistry
The imidazole nitrogen (pKₐ ~6.9) undergoes protonation in acidic conditions, enhancing solubility in polar solvents. It also coordinates with metal ions (e.g., Fe²⁺, Zn²⁺), forming complexes relevant to enzyme inhibition .
Key interactions in biological systems :
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The secondary amine linker forms salt bridges with heme propionates in neuronal nitric oxide synthase (nNOS), critical for inhibitory activity .
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The fluorophenyl group engages in van der Waals interactions with hydrophobic enzyme pockets, influencing binding affinity.
Hydrolysis and Stability
Under strong acidic conditions (HCl, 100°C), the pyrimidine ring undergoes hydrolysis, cleaving the C-4 amine bond. In contrast, the compound remains stable in neutral or mildly basic aqueous solutions.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.0, 80°C | Cleavage of pyrimidine-imidazole bond | 2.5 hours |
| pH 7.4, 25°C | No significant degradation | >30 days |
Biological Interactions
As a potent nNOS inhibitor (IC₅₀ ~0.368 μM), the compound’s reactivity in enzymatic environments includes:
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Competitive binding at the heme active site, displacing endogenous ligands like L-arginine.
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Disruption of electron transfer between FMN and heme domains via steric hindrance .
Structure-activity relationship (SAR) highlights :
| Modification | Effect on nNOS Inhibition |
|---|---|
| Fluorine → Chlorine | 3× reduced potency |
| Imidazole → Triazole | Improved selectivity (>100× vs iNOS) |
Synthetic Methodology
The compound is synthesized via:
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Buchwald-Hartwig amination of 4-chloro-6-(1H-imidazol-1-yl)pyrimidine with 4-fluorobenzylamine.
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Purification by column chromatography (silica gel, CH₂Cl₂/MeOH).
Key intermediates :
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4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (yield: 85%)
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N-[(4-fluorophenyl)methyl]pyrimidin-4-amine (yield: 72%)
Scientific Research Applications
Basic Information
- IUPAC Name : N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
- Molecular Formula : C19H20FN7O
- Molecular Weight : 381.4 g/mol
Structure
The compound features a pyrimidine core substituted with an imidazole group and a fluorophenyl moiety, which are critical for its biological activity. The presence of the fluorine atom may enhance lipophilicity and metabolic stability.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
Case Study: Kinase Inhibition
A notable study published in Cancer Research highlighted the efficacy of pyrimidine-based compounds in inhibiting the activity of specific protein kinases associated with tumor growth. The compound's ability to modulate kinase activity suggests its potential as a therapeutic agent against cancer .
Antimicrobial Properties
The imidazole group in the compound is known for its antimicrobial effects. Research has shown that imidazole derivatives can exhibit activity against a range of pathogens, including bacteria and fungi.
Case Study: Antimicrobial Testing
In a comparative study published in Journal of Medicinal Chemistry, several imidazole-containing compounds were screened for their antimicrobial activity. The results indicated that compounds with similar structures to this compound demonstrated potent antibacterial effects against Gram-positive bacteria .
Anti-inflammatory Effects
Recent studies have also explored the anti-inflammatory potential of imidazole and pyrimidine derivatives. The compound may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.
Case Study: Inflammation Models
A study conducted using animal models of inflammation reported that certain pyrimidine derivatives significantly reduced markers of inflammation, suggesting that this compound could be further investigated for its anti-inflammatory properties .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibition of protein kinases | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Features
The table below compares key structural and functional attributes of the target compound with two analogs:
Key Observations
Core Structure and Substitutents
- Target Compound: The pyrimidine core with an imidazole substituent offers a planar structure conducive to π-π stacking and hydrogen bonding.
- Analog from : The addition of a 4-methoxyphenylaminomethyl group introduces methoxy-mediated solubility but may reduce membrane penetration compared to the target’s imidazole. The 2-fluorophenyl group (vs. 4-fluorophenyl in the target) alters electronic effects, possibly reducing metabolic stability .
- Analog from : The pyrazolo-pyrimidine core diverges significantly, creating a bicyclic system that may restrict conformational flexibility. The 4-methylpiperidin-1-yl group introduces basicity, which could influence pharmacokinetics .
Crystallographic and Conformational Insights
- The analog in exhibits intramolecular N–H⋯N hydrogen bonds and dihedral angles (12.8°, 12.0°) that stabilize its bioactive conformation. These features are absent in the target compound due to its distinct substituents, though imidazole’s H-bonding capacity may compensate .
- Crystallography tools like SHELX and SIR97 (referenced in and ) underpin these structural analyses, highlighting the importance of dihedral angles and non-covalent interactions in activity .
Pharmacokinetic Considerations
- The target compound’s lower molecular weight (269.28 vs. 402.47 in ) suggests superior bioavailability. Conversely, the piperidine group in ’s analog may enhance solubility but increase metabolic clearance .
Biological Activity
N-[(4-Fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an imidazole moiety and a 4-fluorobenzyl group. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The imidazole and pyrimidine rings contribute to its affinity for these targets, potentially influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Low |
These results suggest that the compound may be effective against certain Gram-positive bacteria while showing moderate activity against Gram-negative strains .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Growth Inhibition |
| A549 (Lung Cancer) | 7.8 | Apoptosis Induction |
These findings indicate a promising role for this compound in cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against a panel of resistant bacterial strains. The results showed that the compound effectively reduced bacterial load in infected tissues, highlighting its potential as an alternative treatment for antibiotic-resistant infections.
Case Study 2: Cancer Treatment
A phase II clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a partial response in several patients, with manageable side effects, suggesting further investigation is warranted.
Q & A
Q. Optimization Tips :
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve imidazole substitution yields .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like N-oxide formation .
- Monitoring : Use TLC or HPLC to track reaction progress (see for HPLC purity standards).
How can researchers resolve discrepancies in crystallographic data during structural characterization?
Advanced Research Question
Discrepancies in bond angles, dihedral angles, or hydrogen bonding patterns (e.g., intramolecular vs. intermolecular interactions) require:
- Software Validation : Cross-check refinements using SHELX (for small-molecule precision) and ORTEP-III (for graphical validation of thermal ellipsoids) .
- Data Comparison : Contrast with structurally analogous pyrimidines. For example, dihedral angles between the pyrimidine ring and fluorophenyl group should align with reported values (e.g., 12.8° in vs. 5.2–6.4° in related compounds) .
- Hydrogen Bond Analysis : Use C–H⋯O/N interactions to validate packing modes (e.g., highlights weak C–H⋯π bonds stabilizing the crystal lattice) .
Basic Research Question
- Structural Analog Selection : Compare with pyrimidines bearing trifluoromethyl () or pyrrolo[2,3-d]pyrimidin-4-amine () groups to assess substituent effects on activity .
- Assay Conditions :
- Data Normalization : Account for solvent effects (DMSO ≤0.1% v/v) and cell-line variability (e.g., HepG2 vs. MCF7) .
What analytical methods are critical for verifying purity and identity?
Basic Research Question
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm); ≥98% purity threshold .
- Spectroscopy :
- Elemental Analysis : Match calculated vs. observed C/H/N/F percentages (±0.4%) .
How can automated synthesis platforms improve reproducibility?
Advanced Research Question
Automated systems (e.g., ’s capsule-based reactors) enable:
- High-Throughput Screening : Test 50–100 reaction conditions (solvent, catalyst, temperature) in parallel .
- Precision Control : Maintain anhydrous conditions via integrated moisture sensors and inert gas flow .
- Yield Optimization : Continuous flow reactors achieve >80% yield for imidazole coupling steps (vs. 65% in batch methods) .
What computational tools predict interactions between this compound and biological targets?
Advanced Research Question
While not directly covered in evidence, extrapolate from similar pyrimidines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
